Cas no 1094302-39-2 (1-(1-chloroethyl)-4-(difluoromethoxy)benzene)

1094302-39-2 structure
Productnaam:1-(1-chloroethyl)-4-(difluoromethoxy)benzene
CAS-nummer:1094302-39-2
MF:C9H9ClF2O
MW:206.616968870163
CID:5186170
1-(1-chloroethyl)-4-(difluoromethoxy)benzene Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(1-chloroethyl)-4-(difluoromethoxy)benzene
-
- Inchi: 1S/C9H9ClF2O/c1-6(10)7-2-4-8(5-3-7)13-9(11)12/h2-6,9H,1H3
- InChI-sleutel: KYCJKSKUEAQPSC-UHFFFAOYSA-N
- LACHT: C1(C(Cl)C)=CC=C(OC(F)F)C=C1
1-(1-chloroethyl)-4-(difluoromethoxy)benzene Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-52559-0.05g |
1-(1-chloroethyl)-4-(difluoromethoxy)benzene |
1094302-39-2 | 90% | 0.05g |
$88.0 | 2023-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321542-2.5g |
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene |
1094302-39-2 | 95% | 2.5g |
¥24915.00 | 2024-08-09 | |
Ambeed | A1111604-5g |
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene |
1094302-39-2 | 95% | 5g |
$3389.0 | 2024-04-26 | |
Enamine | EN300-52559-0.1g |
1-(1-chloroethyl)-4-(difluoromethoxy)benzene |
1094302-39-2 | 90% | 0.1g |
$132.0 | 2023-02-10 | |
Enamine | EN300-52559-10.0g |
1-(1-chloroethyl)-4-(difluoromethoxy)benzene |
1094302-39-2 | 90% | 10.0g |
$2024.0 | 2023-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321542-1g |
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene |
1094302-39-2 | 95% | 1g |
¥12690.00 | 2024-08-09 | |
Enamine | EN300-52559-0.5g |
1-(1-chloroethyl)-4-(difluoromethoxy)benzene |
1094302-39-2 | 90% | 0.5g |
$353.0 | 2023-02-10 | |
Enamine | EN300-52559-5.0g |
1-(1-chloroethyl)-4-(difluoromethoxy)benzene |
1094302-39-2 | 90% | 5.0g |
$1364.0 | 2023-02-10 | |
Enamine | EN300-52559-2.5g |
1-(1-chloroethyl)-4-(difluoromethoxy)benzene |
1094302-39-2 | 90% | 2.5g |
$923.0 | 2023-02-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053847-5g |
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene |
1094302-39-2 | 95% | 5g |
¥7644.0 | 2023-03-01 |
1-(1-chloroethyl)-4-(difluoromethoxy)benzene Gerelateerde literatuur
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
1094302-39-2 (1-(1-chloroethyl)-4-(difluoromethoxy)benzene) Gerelateerde producten
- 51883-88-6(N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide)
- 1001397-31-4(1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol)
- 1432679-26-9(2-Cyano-2,2-dimethylethane-1-sulfonamide)
- 97-16-5(2,4-Dichlorophenyl benzenesulphonate)
- 179932-05-9(methyl 3-(thiophen-3-yl)propanoate)
- 1236409-89-4(2-fluoro-4-(2-hydroxypropan-2-yl)phenol)
- 6240-01-3(3-Aminoadamantane-1-carboxylic acid hydrochloride)
- 489446-83-5((2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid)
- 2137546-28-0(4-(Fluorosulfonyl)phenyl 2-methylpropanoate)
- 1422344-27-1(tert-butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1094302-39-2)1-(1-chloroethyl)-4-(difluoromethoxy)benzene

Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):3050.0